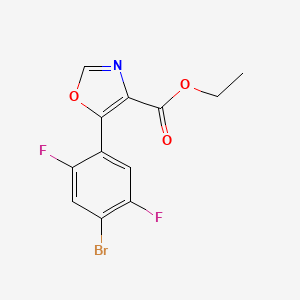

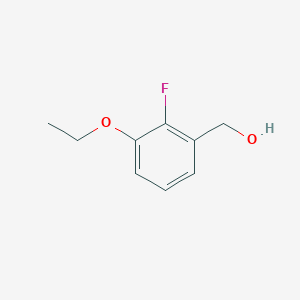

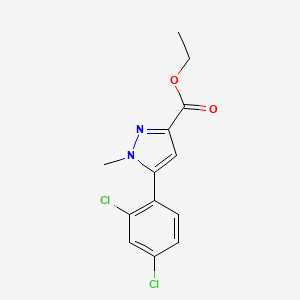

![molecular formula C10H5ClF3N3O B6315233 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde CAS No. 1802602-59-0](/img/structure/B6315233.png)

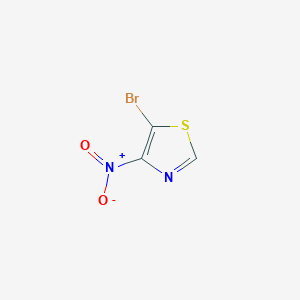

5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde” is a chemical compound . It may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various scientific literature . The structure of the compounds was confirmed by 1H NMR, 13C NMR, and Mass spectral analysis after purification .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a triazolyl group attached to a benzaldehyde moiety .Chemical Reactions Analysis

This compound may participate in various chemical reactions. For instance, it can be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .Wissenschaftliche Forschungsanwendungen

5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a tool in biochemistry and physiology, and as a synthetic intermediate. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound has been used in the synthesis of fluorescent dyes, which can be used to detect and quantify biological molecules.

Wirkmechanismus

Target of Action

Similar triazole-based compounds have been found to exhibit cytotoxic activities against tumor cell lines .

Mode of Action

Triazole-based compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Vorteile Und Einschränkungen Für Laborexperimente

5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it can be used in a variety of reactions, allowing for the synthesis of a wide range of compounds. The main limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Zukünftige Richtungen

There are a number of potential future directions for the use of 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde. It could be used in the synthesis of new drugs or agrochemicals, or it could be used as a tool to study biological processes. Additionally, it could be used to develop new fluorescent dyes or to modify existing molecules. Finally, this compound could be used in the development of new catalysts or reagents for use in organic synthesis.

Synthesemethoden

5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde can be synthesized from a variety of starting materials. The most common route involves the reaction of 4-trifluoromethylbenzaldehyde with sodium hypochlorite in aqueous solution. This reaction produces a chlorinated aldehyde, which can then be further reduced to this compound. Other routes of synthesis include the reaction of 4-trifluoromethylbenzaldehyde with potassium cyanide and the reaction of benzaldehyde with trifluoromethanesulfonic anhydride and sodium hypochlorite.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3O/c11-7-1-2-8(6(3-7)5-18)17-4-9(15-16-17)10(12,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJFDLUMNVHEPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)N2C=C(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

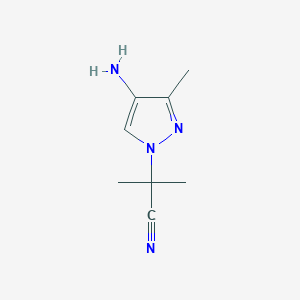

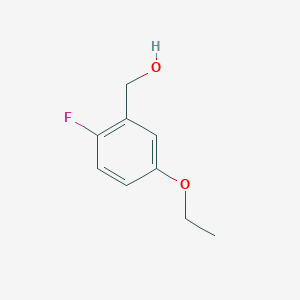

![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)